9-Oxohexadecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
54527-30-9 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
9-oxohexadecanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
InChI Key |
KHCDPAZLBSPVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCCC(=O)O |
melting_point |
73.5 - 74.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Occurrence and Natural Distribution
Isolation from Biological Sources
9-Oxohexadecanoic acid, a type of oxo fatty acid (oxo-FA), is a naturally occurring compound that has been identified in various biological systems. nih.gov As a long-chain fatty acid, it is part of a broader class of lipid molecules. nih.govhmdb.ca Its presence is documented in plants, marine microalgae, and is also a product of microbial metabolism.
The potato plant, Solanum tuberosum, is a notable source of oxylipins, a family of oxygenated fatty acids. Research into the metabolic pathways of potatoes has revealed the formation of various fatty acid derivatives. While direct isolation of this compound is not prominently featured, related pathways involving 9-lipoxygenase are active. For instance, enzyme preparations from potato stolons can convert linoleic and linolenic acids into cyclopentenone fatty acids. researchgate.net This process involves the action of 9-lipoxygenase and allene (B1206475) oxide synthase, which generate an allene oxide intermediate from 9(S)-hydroperoxy fatty acids. researchgate.net
Furthermore, metabolomic studies of different potato cultivars have identified various fatty acids. In a study comparing cultivars with differing susceptibility to root infection, 6-oxohexadecanoic acid was found in abundance in susceptible cultivars, indicating the presence of oxo-fatty acid biosynthesis in potato roots. mdpi.com The enzymatic machinery present in potatoes for creating oxo-fatty acids from fatty acid precursors suggests the potential for this compound formation, even if other isomers are more commonly reported. researchgate.netdb-thueringen.de
This compound has been specifically identified in the Sabah Jewel Orchid (Macodes limii), an endemic species found in Malaysia. nih.gov Untargeted metabolite profiling of both wild and in-vitro propagated samples of this orchid detected the presence of this compound among other bioactive compounds. nih.gov
The broader family of oxo-fatty acids, to which this compound belongs, is distributed across various plant species. These compounds are often isomers, differing in the position of the keto group or the length of the carbon chain.
Examples of Related Oxo-Fatty Acids in Plants:
8-Oxohexadecanoic acid: Found in small amounts in the oil from the spores of Lycopodium complanatum. researchgate.netcdnsciencepub.com
9,16-dihydroxy-10-oxohexadecanoic acid: Identified in the cutin of several citrus fruit peels. utupub.fi
(E, Z)-9-oxooctadeca-10,12-dienoic acid: Isolated from red pepper (Capsicum annuum L.). tandfonline.com
10-oxo-octadecanoic acid: A product of microbial conversion of oleic acid, also relevant in plant-microbe interactions. researchgate.netasm.org
Table 1: Occurrence of this compound and Related Compounds in Plants
| Compound | Plant Species | Source / Part |
| This compound | Macodes limii (Sabah Jewel Orchid) | Whole plant |
| 6-Oxohexadecanoic acid | Solanum tuberosum (Potato) | Roots |
| 8-Oxohexadecanoic acid | Lycopodium complanatum (Clubmoss) | Spore oil |
| 9,16-dihydroxy-10-oxohexadecanoic acid | Citrus species | Fruit peel cutin |
| (E, Z)-9-oxooctadeca-10,12-dienoic acid | Capsicum annuum L. (Red Pepper) | Fruit |
Marine diatoms are recognized as a rich source of novel fatty acid derivatives. While this compound itself has not been the primary focus, closely related unsaturated derivatives have been isolated from these microalgae.
Chaetoceros karianus : Bioassay-guided screening identified two isomeric oxo-fatty acids from this microalga: (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid. researchgate.net These compounds, which are unsaturated versions of this compound, were confirmed through NMR and mass spectrometry analysis. researchgate.netresearchgate.net
Skeletonema marinoi : Untargeted metabolomics of S. marinoi revealed the presence of saturated oxo-fatty acids (SOFAs), which are described as a relatively understudied class of lipids. nih.gov Specifically, isomers of this compound, along with their corresponding hydroxy-monounsaturated fatty acids, have been co-isolated from this diatom. researchgate.netnih.gov The presence of these compounds highlights the metabolic capability of S. marinoi to produce a diverse portfolio of lipids. nih.gov
Certain microorganisms are capable of producing oxo-fatty acids through the transformation of unsaturated fatty acids. This conversion typically involves a hydration step followed by dehydrogenation.
Micrococcus luteus : This bacterium can convert fatty acids with a cis-9 double bond, such as oleic acid and palmitoleic acid, into their corresponding 10-hydroxy and 10-oxo fatty acids. keio.ac.jp The process is specific, as fatty acids lacking a double bond at the 9-position are not suitable substrates. keio.ac.jp
Flavobacterium meningosepticum : Crude enzyme preparations from this bacterium have been used to study the mechanism of oxo-fatty acid formation. keio.ac.jp Studies using isotopically labeled water (D₂O and H₂¹⁸O) confirmed that oleic acid is first hydrated to 10-hydroxystearic acid, which is then dehydrogenated to form 10-oxostearic acid. keio.ac.jp
Fusarium solani : This filamentous fungus, isolated for its ability to assimilate crude glycerol (B35011), was found to produce 10-hydroxyoctadecanoic acid and 10-oxooctadecanoic acid. researchgate.net This demonstrates a fungal pathway for generating oxo-fatty acids from lipid feedstocks. researchgate.net
Table 2: Microbial and Algal Sources of Oxo-Fatty Acids
| Compound | Organism | Organism Type |
| (7E)-9-oxohexadec-7-enoic acid | Chaetoceros karianus | Marine Diatom |
| (10E)-9-oxohexadec-10-enoic acid | Chaetoceros karianus | Marine Diatom |
| Saturated Oxo-Fatty Acids (SOFAs) | Skeletonema marinoi | Marine Diatom |
| 10-Oxo fatty acids | Micrococcus luteus | Bacterium |
| 10-Oxostearic acid | Flavobacterium meningosepticum | Bacterium |
| 10-Oxooctadecanoic acid | Fusarium solani | Fungus |
Animal Biological Systems (Non-Human)
This compound and related oxo fatty acids are naturally occurring compounds that have been identified in various non-human animal biological systems. Their presence is a result of endogenous metabolic processes, and they play roles in chemical communication and physiological regulation.
While direct and extensive research on the presence of this compound in a wide array of insect species is limited, studies on related compounds in honeybees provide significant insights. For instance, 16-oxohexadecanoic acid has been reported in Apis cerana nih.gov. The honey of Apis cerana is also known to contain various hydroxy fatty acids, which are structurally related to oxo fatty acids researchgate.netmdpi.com. These findings suggest that the metabolic pathways for producing oxidized fatty acids are present in these insects.
In the broader context of insect biochemistry, oxylipins, which include oxo fatty acids, are recognized for their role in various physiological processes. For example, in the context of plant-herbivore interactions, when Lepidopteran larvae consume plants, they ingest plant-derived oxylipins like 12-oxophytodienoic acid (cis-OPDA). These larvae can enzymatically isomerize cis-OPDA to iso-OPDA in their midgut, a process that is thought to be a detoxification mechanism nih.gov. This highlights the capability of insects to metabolize oxo fatty acids.
Furthermore, other oxo fatty acids serve as important semiochemicals in insects. A well-known example is 9-oxo-2(E)-decenoic acid, a pheromone secreted by the queen honeybee (Apis mellifera) that regulates social order within the colony wikipedia.org.
The table below summarizes the detection of related oxo and hydroxy fatty acids in insects, providing a basis for understanding the potential occurrence of this compound.
Table 1: Detection of Related Oxidized Fatty Acids in Insects
| Compound Name | Insect Species | Finding |
|---|---|---|
| 16-Oxohexadecanoic acid | Apis cerana | Reported as present nih.gov |
| Hydroxy fatty acids | Apis cerana | Present in honey, used to differentiate from Apis mellifera honey researchgate.netmdpi.com |
| iso-OPDA (from plant cis-OPDA) | Lepidopteran larvae (e.g., Spodoptera littoralis) | Formed in the midgut as a metabolic product nih.gov |
| 9-Oxo-2(E)-decenoic acid | Apis mellifera (Queen bee) | Functions as a key social pheromone wikipedia.org |
Oxo fatty acids are not exclusive to insects and are found in various animal tissues, primarily as products of fatty acid metabolism. The formation of cis monoenoic acids from saturated fatty acids, a process that can lead to oxo derivatives, readily occurs in animal tissues glpbio.com.
Research on ruminant animals has identified the presence of oxo-fatty acids in rumen contents. Specifically, three oxo-fatty acids were identified in the rumen of lambs, with the suggestion that 16-oxo-18:0 might be a product of the biohydrogenation of 18:3n-3 plos.org.
Studies on bovine and caprine milk have also revealed the presence of several saturated oxo fatty acids (SOFAs). A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method was used to quantify these compounds. The most abundant SOFAs in both cow and goat milk were identified as 8-oxooctadecanoic acid (8-OSA), 9-oxooctadecanoic acid (9-OSA), 7-oxooctadecanoic acid (7-OSA), 10-oxooctadecanoic acid (10-OSA), and 10-oxopalmitic acid (10-OPA) mdpi.com. The presence of 8-oxooctadecanoic acid in milk has been attributed to fatty acid β-oxidation in the tissues mdpi.com.
The table below details the occurrence of various oxo fatty acids that have been detected in different animal tissues and products.
Table 2: Presence of Oxo Fatty Acids in Animal Tissues and Products
| Oxo Fatty Acid | Animal/Product | Method of Detection/Observation |
|---|---|---|
| 16-Oxo-18:0 | Lamb rumen content | Gas Chromatography-Mass Spectrometry (GC-MS) plos.org |
| 8-Oxooctadecanoic acid (8-OSA) | Cow and goat milk | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) mdpi.com |
| 9-Oxooctadecanoic acid (9-OSA) | Cow and goat milk | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) mdpi.com |
| 7-Oxooctadecanoic acid (7-OSA) | Cow and goat milk | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) mdpi.com |
| 10-Oxooctadecanoic acid (10-OSA) | Cow and goat milk | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) mdpi.com |
Biosynthesis and Metabolic Pathways
Enzymatic Pathways Leading to 9-Oxohexadecanoic Acid
The enzymatic synthesis of this compound is a multi-step process that relies on the availability of suitable precursor molecules and the catalytic activity of specific enzyme classes.
The primary precursors for the biosynthesis of this compound are other 16-carbon fatty acids. The most direct precursor is hexadecanoic acid (palmitic acid), which can be oxidized to introduce the keto group. smolecule.comebi.ac.ukebi.ac.uk Another significant pathway involves the hydroxylation of the fatty acid chain, followed by oxidation. In this route, 9-hydroxyhexadecanoic acid serves as a direct precursor, which is then oxidized to form the corresponding keto acid.
In some pathways, the synthesis may start from unsaturated fatty acids. For instance, a desaturation reaction can introduce a double bond into the fatty acid chain, which is then followed by epoxidation and hydrolysis to yield a hydroxylated intermediate, which can be further oxidized. smolecule.comnih.gov This highlights the versatility of biological systems in utilizing various fatty acid forms to generate oxo fatty acids.
Several enzyme families are instrumental in the formation of this compound. Oxidoreductases are a key class, specifically dehydrogenases, which catalyze the oxidation of a hydroxyl group to a keto group. nih.gov
Lipoxygenases (LOXs) : These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to create hydroperoxy fatty acid derivatives. researchgate.netoup.com In plants, 9-lipoxygenase can act on linoleic acid to form 9-hydroperoxyoctadecadienoic acid, an intermediate that can be further processed into oxo fatty acids. researchgate.netsciepublish.com
Hydratases : These enzymes add water across a double bond. In pathways starting with unsaturated fatty acids, a hydratase can introduce a hydroxyl group, creating the necessary substrate for a subsequent oxidation step. nih.govmdpi.com
Alcohol Dehydrogenases (ADHs) : These enzymes are critical for the oxidation of hydroxy fatty acids to their corresponding oxo fatty acids. sciepublish.comresearchgate.net
Cytochrome P450 Monooxygenases : This superfamily of enzymes is involved in a wide range of oxidative reactions. Cytochrome P450BM-3 (CYP102A1) from Bacillus megaterium is a well-studied example capable of oxidizing fatty acids. frontiersin.orgresearchgate.net While its primary activity is often subterminal hydroxylation (ω-1, ω-2, ω-3 positions), engineered variants and related P450s can perform various oxidations. google.comresearchgate.net P450BM-3 is known to oxidize omega-oxo fatty acids, such as 16-oxohexadecanoic acid, converting them into dicarboxylic acids. nih.govgoogle.com This demonstrates the capability of P450 systems to act on oxo fatty acids, even if direct synthesis of this compound is not its primary reported function.
| Enzyme Class | Specific Enzyme Example | Function/Reaction | Organism Source (Example) |
|---|---|---|---|
| Lipoxygenase | 9-Lipoxygenase | Catalyzes the insertion of oxygen into polyunsaturated fatty acids to form hydroperoxy intermediates. researchgate.netsciepublish.com | Plants (e.g., Soybean) |
| Hydratase | Oleate Hydratase | Hydrates the double bond of unsaturated fatty acids to form a hydroxy fatty acid. mdpi.comresearchgate.net | Paracoccus aminophilus |
| Alcohol Dehydrogenase | ADH | Oxidizes a hydroxyl group to a carbonyl group, converting a hydroxy fatty acid to an oxo fatty acid. sciepublish.comresearchgate.net | Various organisms |
| Cytochrome P450 Monooxygenase | Cytochrome P450BM-3 (CYP102A1) | Catalyzes monooxygenation of saturated and unsaturated fatty acids; can oxidize terminal aldehydes to carboxylic acids. nih.govresearchgate.net | Bacillus megaterium |
The formation of the keto group at the C-9 position typically occurs via one of two primary mechanisms:
Direct Oxidation of an Alkane : This involves the direct activation of a C-H bond at the 9th carbon of hexadecanoic acid. This is a chemically challenging reaction that requires a powerful oxidizing agent, such as those generated by certain P450 enzymes.
Oxidation of a Secondary Alcohol : This is a more common biological strategy. The pathway first involves the formation of 9-hydroxyhexadecanoic acid. This can be achieved through the hydration of a C-9 double bond (in oleic acid, for example, though this would lead to a C-9 or C-10 hydroxyl) or by the action of a specific hydroxylase. The resulting 9-hydroxyhexadecanoic acid is then oxidized by an alcohol dehydrogenase, typically using a cofactor like NAD⁺ or NADP⁺, to yield this compound. sciepublish.comresearchgate.net
In plant-based pathways involving lipoxygenase, linoleic acid is converted to a 9-hydroperoxy intermediate. This unstable intermediate is then cleaved by a hydroperoxide lyase, which can lead to the formation of smaller aldehyde and oxo-acid molecules. researchgate.netsciepublish.com
Microbial Biotransformations Involving Oxo Fatty Acids
Microorganisms, particularly those in the gut microbiome and soil, are adept at metabolizing fatty acids, generating a diverse array of lipid metabolites, including oxo fatty acids. frontiersin.orgresearchgate.net
A variety of bacteria can convert unsaturated fatty acids like oleic acid into oxo fatty acids. nih.gov Studies have shown that microorganisms isolated from human sources and adipocere can produce 10-hydroxystearic acid from oleic acid, and some can further oxidize this intermediate to 10-oxostearic acid. nih.govnih.gov This conversion demonstrates a common microbial pathway: the hydration of a double bond followed by dehydrogenation. nih.gov For example, Micrococcus luteus can convert fatty acids with a cis-9-double bond into 10-hydroxy fatty acids, which are then converted to the corresponding 10-oxo fatty acids. nih.gov While these examples focus on the C-10 position, they establish the principle of microbial conversion of common unsaturated fatty acids into oxo fatty acids.
| Microorganism | Substrate | Key Intermediate/Product(s) |
|---|---|---|
| Lactobacillus plantarum | Linoleic Acid | 10-hydroxyoctadecanoic acid, 10-oxooctadecanoic acid. tandfonline.comtandfonline.com |
| Micrococcus luteus | Oleic Acid (and other cis-9 unsaturated fatty acids) | 10-hydroxystearic acid, 10-oxostearic acid. nih.gov |
| Flavobacterium meningosepticum | Oleic Acid | 10-hydroxystearic acid. nih.gov |
| Various bacteria from human stool/adipocere | Oleic Acid | 10-hydroxystearic acid, 10-oxostearic acid. nih.gov |
Lactic acid bacteria, such as Lactobacillus plantarum, possess a sophisticated enzymatic system for the metabolism of polyunsaturated fatty acids. researchgate.netresearchgate.net This pathway generates a series of intermediates, including hydroxy and oxo fatty acids. tandfonline.compnas.orgglucagon.com The key enzymes in this process are part of a gene cluster that includes:
CLA-HY (Unsaturated Fatty Acid Hydratase) : This enzyme initiates the process by hydrating a double bond in the fatty acid chain. tandfonline.comnih.gov For example, it can convert linoleic acid to 10-hydroxy-cis-12-octadecenoic acid. tandfonline.comresearchgate.net This enzyme is highly specific, typically acting on the C-9 double bond of C18 fatty acids. mdpi.com
CLA-DH (Hydroxy Fatty Acid Dehydrogenase) : This enzyme catalyzes the oxidation of the hydroxyl group introduced by CLA-HY to a keto group. frontiersin.orgnih.gov This step directly produces an oxo fatty acid. For instance, it can oxidize 10-hydroxy fatty acids to 10-oxo fatty acids. tandfonline.com
This multi-enzyme system in Lactobacillus species is responsible for the biohydrogenation of dietary fatty acids, with oxo fatty acids being crucial metabolic intermediates in the pathway. researchgate.netpnas.org The combined action of CLA-HY and CLA-DH represents a well-defined microbial pathway for the production of oxo fatty acids from unsaturated precursors. frontiersin.orgnih.gov
Environmental Factors Influencing Microbial Metabolism (e.g., Nitrogen Availability in Soil)
Environmental conditions, particularly nutrient availability, can significantly influence the metabolic activities of soil microorganisms and alter the profile of fatty acids they produce. Studies on karst ecosystems in southern China have demonstrated that nitrogen (N) addition has a considerable impact on the composition and abundance of soil metabolites. aloki.hu
In these ecosystems, which include grassland, shrubland, secondary forest, and primary forest, exogenous nitrogen inputs affect the metabolic activities of the soil microbial community. aloki.hu The primary types of metabolites identified in karst soils include lipids and lipid-like molecules, organoheterocyclic compounds, and fatty acids. aloki.hu Research has shown that nitrogen availability can directly impact the abundance of specific oxo fatty acids. For instance, in grassland environments, nitrogen addition at both low (50 kg N ha⁻¹ year⁻¹) and high (100 kg N ha⁻¹ year⁻¹) levels led to a significant reduction in the content of certain fatty acids, including the related compound 9-oxooctadecanoic acid. aloki.hu This finding is consistent with other studies where nitrogen deprivation has been observed to induce the accumulation of storage lipids. aloki.hu The alteration in fatty acid profiles represents a microbial response to changing environmental conditions. aloki.hu
Table 1: Effect of Nitrogen Addition on Soil Fatty Acid Abundance in Grassland
| Treatment | Compound | Observation |
| Low N Addition | 9-oxooctadecanoic acid | Significantly reduced content |
| High N Addition | 9-oxooctadecanoic acid | Significantly reduced content |
| Low N Addition | cis-9,10-epoxystearic acid | Significantly reduced content |
| High N Addition | cis-9,10-epoxystearic acid | Significantly reduced content |
| Low N Addition | 2,4-dihydroxybutanoic acid | Significantly reduced content |
| Data sourced from a study on karst ecosystems. aloki.hu |
Plant Metabolic Routes for Oxo Fatty Acid Production
Oxo fatty acids are part of a broader class of oxygenated fatty acids that plants produce. The biosynthesis of these compounds often begins with the oxygenation of polyunsaturated fatty acids like linolenic acid, catalyzed by lipoxygenase (LOX) enzymes. oup.com This initial step produces hydroperoxy fatty acids, which then serve as substrates for a variety of enzymes that introduce further functional groups, including oxo groups. oup.comsciepublish.com For example, the lipoxygenase pathway can lead to the formation of metabolites like 9-hydroxy-12-oxo-10E-dodecenoic acid (9-hydroxy-traumatin) from the hydroperoxide of linoleic acid. researchgate.net These pathways are crucial for producing signaling molecules and structural components from common fatty acids. oup.com
Cutin and suberin are insoluble lipid polyesters that form protective barriers on the surfaces of aerial plant organs and in specific subterranean tissues, respectively. nih.gov These polymers are primarily composed of glycerol (B35011) and C16 and C18 fatty acid derivatives, which are often functionalized with hydroxyl, epoxy, and oxo groups. oup.comoup.com
This compound is related to the monomers that constitute these polymers. While not always a major component, oxo-substituted hexadecanoic acids are found in the cutin of various plants. oup.comutupub.fi For instance, the cutin of citrus fruits contains 16-hydroxy-x-oxohexadecanoic acid, with the oxo group predominantly located at the C-10 position, but also at C-9 and C-8. utupub.fi It has been proposed that these oxo acids are derived from the oxidation of corresponding dihydroxy acids, given the similar isomeric compositions of these monomers within the same cutin. utupub.fi
The biosynthesis of these cutin monomers involves a series of enzymatic reactions. Cell-free extracts from the epidermis of Vicia faba (fava bean) leaves have been shown to catalyze the conversion of 16-hydroxyhexadecanoic acid to hexadecane-1,16-dioic acid. scispace.com This process proceeds through a 16-oxohexadecanoic acid intermediate, demonstrating the presence of both an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase in the plant epidermis. scispace.com These enzymes are considered to be involved in the biosynthesis of cutin monomers. scispace.com The integration of these monomers into the final polymer is thought to involve glycerol-3-phosphate acyltransferases (GPATs), which produce 2-monoacylglyceryl esters of the fatty acid monomers, followed by polymerization catalyzed by enzymes like the cutin synthase (CUS1). dtu.dk
Table 2: General Composition of C16 and C18 Cutins
| Cutin Type | Major Monomers |
| C16 Cutins | 9(10),16-dihydroxyhexadecanoic acid, 16-hydroxyhexadecanoic acid. oup.comoup.com |
| Uncommon Monomers: 16-hydroxy-10-oxo-hexadecanoic acid, 16-oxo-9-hydroxyhexadecanoic acid, 16-oxo-10-hydroxyhexadecanoic acid. oup.comoup.com | |
| C18 Cutins | 18-hydroxy-9,10-epoxyoctadecanoic acid, 9,10,18-trihydroxyoctadecanoic acid, and their unsaturated homologs. oup.com |
In Vitro and Cell-Free System Studies of Biosynthesis
The biosynthesis of this compound and related compounds has been investigated using in vitro and cell-free systems, which allow for the detailed study of enzymatic pathways without the complexity of a living cell. nih.gov These systems utilize translationally active cell lysates or purified enzymes to synthesize target molecules from supplied precursors. nih.govfrontiersin.org
Studies using cell-free extracts from plant and microbial sources have successfully demonstrated key biosynthetic steps. For example, cell-free preparations from Vicia faba epidermis were used to show the enzymatic conversion of 16-hydroxyhexadecanoic acid to the corresponding dicarboxylic acid via a 16-oxohexadecanoic acid intermediate, confirming the presence of the necessary dehydrogenases for this transformation. scispace.com The enzyme in the 100,000g supernatant fraction showed optimal activity at pH 8 and required NADP as a cofactor. scispace.com
Similarly, cell-free systems from bacteria like Bacillus subtilis have been used to synthesize long-chain fatty acids from α-keto acid substrates. cdnsciencepub.com More complex multi-enzyme cascades have been constructed in vitro. One such system combined a 9-lipoxygenase and a hydroperoxyl cleavage enzyme to convert linoleic acid into 9-oxononanoic acid through a hydroperoxy intermediate. sciepublish.com Furthermore, the potential for producing precursors of oxo fatty acids has been shown through the use of recombinant E. coli. nih.gov In one study, the in vitro production of 9,10-dihydroxyhexadecanoic acid was achieved using the combined cell lysates of three different recombinant E. coli strains, each expressing a key enzyme (fatty acid desaturase, epoxide hydrolase, and epoxygenase). nih.gov
These cell-free studies are instrumental in elucidating complex biosynthetic pathways and for the potential production of novel fatty acid derivatives. nih.govnih.gov
Table 3: Examples of In Vitro and Cell-Free Systems for Oxo Fatty Acid-Related Biosynthesis
| System | Source Organism(s) | Substrate(s) | Product(s) / Intermediate(s) | Key Finding |
| Cell-free extract | Vicia faba epidermis | 16-hydroxy[G-³H]hexadecanoic acid | 16-oxohexadecanoic acid, Hexadecane-1,16-dioic acid | Demonstrated ω-hydroxyacid and ω-oxoacid dehydrogenase activity involved in cutin biosynthesis. scispace.com |
| Combined cell lysates | Recombinant E. coli expressing enzymes from S. cerevisiae, C. elegans, S. laevis | 9-hexadecenoic acid | 9,10-dihydroxyhexadecanoic acid | Proof of principle for the in vitro enzymatic synthesis of a dihydroxy fatty acid precursor. nih.gov |
| One-pot multi-enzyme cascade | Plant lipoxygenase and cleavage enzymes | Linoleic acid | 9-oxononanoic acid | Successful in vitro cascade reaction to produce a shorter-chain oxo acid. sciepublish.com |
| Cell-free system | Bacillus subtilis | α-keto acids | Branched long-chain fatty acids | Showed the capability of bacterial cell-free extracts to synthesize complex fatty acids. cdnsciencepub.com |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to 9-Oxohexadecanoic Acid and Its Isomers
Total synthesis provides a means to construct this compound and its isomers from basic chemical building blocks, offering precise control over the molecular architecture. While direct total synthesis of this compound is not extensively documented in dedicated literature, established organic chemistry principles allow for its conceptual design. A common strategy involves the coupling of two smaller, functionalized carbon chains.
For instance, a synthetic approach could involve the Grignard reaction between an organometallic reagent derived from an 8-carbon halogenated ester and a 7-carbon aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.
Isomers of this compound have been synthesized using various methods. The synthesis of 8-oxohexadecanoic acid , for example, can be achieved via:
Condensation Reaction : Fatty acid esters can undergo condensation with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide to form β-keto esters, which can then be further processed.
Oxidation of Hydroxy Fatty Acids : The corresponding 8-hydroxyhexadecanoic acid can be oxidized to yield the target ketone.
A general and adaptable synthetic route has been demonstrated for mid-chain methoxylated fatty acids, which could be adapted for oxo-fatty acids. One such synthesis started from commercially available 9-decen-1-ol, proceeding through epoxidation and subsequent coupling steps, achieving the final product in seven steps. nih.govresearchgate.net This highlights the modular nature of fatty acid synthesis, where different functional groups can be introduced and manipulated.
| Method | Description | Key Intermediates | Reference |
| Condensation | Condensation of a fatty acid ester with diethyl oxalate. | β-keto esters | |
| Oxidation | Oxidation of a corresponding secondary alcohol (hydroxy fatty acid). | Hydroxy fatty acids | |
| Multi-step Synthesis | Coupling of functionalized precursors, such as an epoxide with an organometallic reagent. | Epoxides, organometallic reagents | nih.govresearchgate.net |
Semi-Synthetic Routes from Natural Precursors
Semi-synthetic methods utilize abundant, naturally occurring fatty acids as starting materials, modifying them through targeted chemical or enzymatic reactions. These routes are often more efficient and sustainable than total synthesis.
A primary route to this compound is the oxidation of hexadecanoic acid (palmitic acid), its parent fatty acid. smolecule.com This can be accomplished using oxidizing agents like chromium trioxide or potassium permanganate, which introduce the keto group. smolecule.com
Biocatalytic methods offer high selectivity and milder reaction conditions. Enzymes can be used to introduce functionality at specific positions of the fatty acid chain. A multi-enzyme cascade has been successfully employed to synthesize 9,10-dihydroxyhexadecanoic acid from hexadecanoic acid. nih.gov This process involves three key enzymes:
A fatty acid desaturase first introduces a double bond, creating 9-hexadecenoic acid.
An epoxygenase then converts the double bond into an epoxide (9,10-epoxyhexadecanoic acid).
Finally, an epoxide hydrolase opens the epoxide ring to form the diol. nih.gov
By replacing the final hydrolysis step with a reaction that opens the epoxide to form a ketone, or by oxidizing the synthesized 9-hydroxy derivative, this pathway could be adapted to produce this compound.
Similarly, a two-step, one-pot enzymatic process has been developed to convert linoleic acid into 9-oxononanoic acid , a shorter-chain oxoacid. nih.govresearchgate.net This cascade uses a 9S-lipoxygenase to introduce a hydroperoxy group, which is then cleaved by a hydroperoxide lyase . nih.govresearchgate.net The principles of this enzymatic functionalization at the C-9 position demonstrate a powerful strategy that could be applied to other fatty acid substrates.
Preparation of Functionally Modified Derivatives
The dual functionality of this compound (a carboxylic acid and a ketone) allows for a wide range of derivatization reactions, leading to molecules with tailored properties.
The carboxylic acid group is readily converted into esters and amides, which are fundamental reactions in the synthesis of polymers, pharmaceuticals, and other fine chemicals. researchgate.net
Esterification : The reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent yields an ester. smolecule.com Commercial acid clays (B1170129) can serve as efficient and reusable catalysts for the esterification of fatty acids with short-chain alcohols. mdpi.com For more sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are highly effective, even in aqueous media, which aligns with green chemistry principles. researchgate.netresearchgate.net
Amidation : Amides are formed through the reaction of the carboxylic acid with an amine. This reaction is also typically facilitated by coupling agents like DIC, which activate the carboxyl group for nucleophilic attack by the amine. smolecule.comresearchgate.net This method is notable for its high yields and tolerance of a wide range of functional groups. researchgate.net
The ketone group at the C-9 position is a key site for chemical modification.
Reduction : The carbonyl group can be reduced to a secondary alcohol, yielding 9-hydroxyhexadecanoic acid . smolecule.com The choice of reducing agent determines the outcome. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are selective for ketones and aldehydes and would efficiently perform this transformation without affecting the carboxylic acid group. youtube.com Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid, yielding nonane-1,8-diol . youtube.com
Oxidation : Further oxidation can lead to cleavage of the carbon chain. Strong oxidizing agents can break the C-C bond adjacent to the ketone, potentially yielding shorter-chain dicarboxylic acids such as azelaic acid (nonanedioic acid) and heptanoic acid .
| Reaction | Reagent(s) | Product(s) | Reference |
| Esterification | Alcohol, Acid Catalyst/DIC/DCC | 9-oxo-hexadecanoate ester | smolecule.comresearchgate.netmdpi.comresearchgate.net |
| Amidation | Amine, DIC | 9-oxo-hexadecanamide derivative | smolecule.comresearchgate.net |
| Ketone Reduction | NaBH₄ | 9-hydroxyhexadecanoic acid | smolecule.comyoutube.com |
| Ketone & Acid Reduction | LiAlH₄ | Nonane-1,8-diol | youtube.com |
| Oxidative Cleavage | Strong Oxidizing Agent | Azelaic acid, Heptanoic acid | - |
The reduction of the C-9 ketone creates a chiral center, resulting in two enantiomers: (R)-9-hydroxyhexadecanoic acid and (S)-9-hydroxyhexadecanoic acid. Stereoselective synthesis aims to produce one of these enantiomers preferentially.
A well-established method for resolving enantiomers involves derivatization with a chiral auxiliary. For example, the racemic mixture of 9-hydroxyhexadecanoic acid can be reacted with a chiral molecule, such as (S)-(+)-9-anthranylmethoxyacetic acid, to form two diastereomeric esters. researchgate.net These diastereomers have different physical properties and can be separated using chromatography. Once separated, the chiral auxiliary is cleaved from each diastereomer, yielding the pure (R) and (S) enantiomers of 9-hydroxyhexadecanoic acid. researchgate.net
Enzymatic reactions are also known for their high stereoselectivity. For instance, certain hydroperoxide lyases show a strong preference for one stereoisomer over another, suggesting that biocatalytic reduction of the ketone could be a viable route for producing a single enantiomer. nih.govresearchgate.net
Derivatives of this compound are valuable monomers for the synthesis of biopolymers. Functionalized fatty acids are recognized as important building blocks for creating high-performance materials from renewable resources. nih.govresearchgate.net
The ability to create derivatives with functional groups at both ends of the molecule (e.g., a dicarboxylic acid from oxidation, or a diol from reduction) makes this compound a precursor for step-growth polymerization. These monomers can be used to synthesize:
Polyamides : By converting this compound into a dicarboxylic acid or a diamine derivative, it can be polymerized with a corresponding diamine or diacid to form polyamides, similar to nylon. Polymers derived from the related linoleic acid have shown promise in applications such as coatings, adhesives, and composites. ontosight.ai
Polyesters : The diacid or diol derivatives can be used to synthesize polyesters.
These biopolymers are of interest for their potential biodegradability and unique thermal and mechanical properties, making them suitable for biomedical applications like drug delivery systems and tissue engineering scaffolds. ontosight.ai The presence of the mid-chain functionality derived from the original keto group can influence the polymer's properties, such as its crystallinity, flexibility, and degradation rate.
Polymerization and Materials Science Applications of Derivatives
Formation of Bio-Polyesters
The synthesis of polyesters typically involves the polycondensation of monomers containing at least two functional groups that can react to form ester linkages. Common routes include the reaction of a dicarboxylic acid with a diol or the self-condensation of a hydroxycarboxylic acid. uga.eduresearchgate.net
This compound is a keto acid, possessing a single carboxylic acid group and a ketone functional group. wikipedia.org The carboxylic acid end of the molecule can readily participate in esterification reactions. For this compound to act as a monomer in polyester (B1180765) formation, it would typically require a co-monomer, such as a diol. In this scenario, the this compound would provide the acidic component, and its long aliphatic chain would be incorporated into the polyester backbone. The general reaction would involve the repeated esterification between the carboxylic acid of this compound and the hydroxyl groups of the diol.
The presence of the keto group on the fatty acid chain introduces a point of functionality and polarity within the resulting polymer chain. This could influence the material's properties, such as its thermal behavior, crystallinity, and susceptibility to degradation, when compared to polyesters derived from simple saturated fatty acids. However, the keto group itself does not directly participate in the chain-lengthening polycondensation reaction under standard conditions for polyester synthesis.
While the synthesis of aliphatic polyesters from various diacids and diols is a well-established method for creating biodegradable materials, specific studies detailing the incorporation of this compound into bio-polyesters are not extensively documented in publicly available research. uga.edu The potential for its use lies in its nature as a functionalized fatty acid, which could be employed to create polyesters with tailored properties.
Table 1: Potential Co-monomers for Polyester Synthesis with this compound
| Co-monomer Type | Example | Resulting Linkage |
| Diol | Ethylene Glycol | Ester |
| Diol | 1,4-Butanediol | Ester |
| Polyol | Glycerol (B35011) | Cross-linked Ester |
Oligomerization Studies
Oligomerization refers to a process where a few monomer units react to form a short-chain polymer or oligomer. For a molecule like this compound, oligomerization could theoretically proceed through reactions involving its two distinct functional groups: the carboxylic acid and the ketone.
One potential pathway for self-oligomerization is through the self-condensation of the ketone group, specifically via an aldol (B89426) condensation reaction. ncert.nic.in Aldehydes and ketones that have at least one alpha-hydrogen are capable of undergoing aldol condensation in the presence of a catalyst. google.com In this reaction, one molecule acts as a nucleophile (after deprotonation of an alpha-hydrogen to form an enolate) and attacks the electrophilic carbonyl carbon of a second molecule. google.com
This compound has alpha-hydrogens on both sides of the ketone at the C8 and C10 positions. Under basic or acidic conditions, it could potentially undergo self-aldol condensation. The initial product would be a β-hydroxy ketone dimer, which could then dehydrate to form an α,β-unsaturated ketone. This process could theoretically continue to form longer oligomers.
However, specific studies focusing on the controlled oligomerization of this compound are not widely reported. Research on the oligomerization of fatty acids often involves different reaction types, such as those initiated by ozonolysis of unsaturated fatty acids, which leads to the formation of various products and secondary oligomers. The self-condensation of ketones is a well-known reaction in organic chemistry, but its specific application to this compound for the purpose of creating defined oligomers is not a common topic in the literature. ncert.nic.in
Table 2: Potential Oligomerization Reactions for this compound
| Reaction Type | Functional Group Involved | Potential Product |
| Aldol Condensation | Ketone (C9) | β-Hydroxy ketone dimer |
| Dehydration of Aldol Adduct | β-Hydroxy ketone | α,β-Unsaturated ketone dimer |
| Intermolecular Esterification | Carboxylic Acid | Dimer with ester linkage |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopic methods provide fundamental information about the structural features of 9-Oxohexadecanoic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different functional groups and the long aliphatic chain.
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at the downfield region of the spectrum, typically between δ 10-12 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.
Methylene (B1212753) Protons Alpha to the Ketone (-CH₂-C=O): The protons on the carbons adjacent to the ketone group (C8 and C10) are expected to appear as a triplet around δ 2.4-2.5 ppm. The electron-withdrawing nature of the keto group causes a noticeable deshielding of these protons.
Methylene Protons Alpha to the Carboxyl Group (-CH₂-COOH): The protons on the carbon adjacent to the carboxylic acid (C2) are expected to resonate as a triplet around δ 2.3-2.4 ppm.
Aliphatic Methylene Protons (-CH₂-): The numerous methylene groups in the long fatty acid chain will produce a large, complex multiplet in the upfield region of the spectrum, typically between δ 1.2-1.7 ppm.
Terminal Methyl Proton (-CH₃): The terminal methyl group (C16) is expected to appear as a triplet around δ 0.8-0.9 ppm, being the most shielded protons in the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons and the aliphatic chain.
Ketone Carbonyl Carbon (C=O): A characteristic signal for the ketone carbonyl carbon (C9) is expected to appear significantly downfield, in the range of δ 200-215 ppm. For instance, the ketone carbonyl of 12-oxooctadecanoic acid resonates at δ 214.5 ppm.
Carboxylic Acid Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid group (C1) is also found downfield, typically around δ 175-180 ppm.
Methylene Carbons Alpha to the Ketone (-CH₂-C=O): The carbons adjacent to the ketone group (C8 and C10) are expected to have chemical shifts in the range of δ 40-45 ppm.
Methylene Carbon Alpha to the Carboxyl Group (-CH₂-COOH): The carbon at the C2 position is anticipated to be in the region of δ 34-35 ppm.
Aliphatic Methylene Carbons (-CH₂-): The carbons of the long methylene chain will produce a series of signals in the upfield region, generally between δ 22-34 ppm.
Terminal Methyl Carbon (-CH₃): The terminal methyl carbon (C16) is expected to be the most upfield signal, around δ 14 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |
| -COOH | 10.0-12.0 (s, 1H) | 175.0-180.0 |
| -CH₂- at C2 | 2.3-2.4 (t, 2H) | 34.0-35.0 |
| -CH₂- at C8 & C10 | 2.4-2.5 (t, 4H) | 40.0-45.0 |
| -(CH₂)n- | 1.2-1.7 (m) | 22.0-34.0 |
| -CH₃ at C16 | 0.8-0.9 (t, 3H) | ~14.0 |
| C=O at C9 | - | 200.0-215.0 |
Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on data from analogous compounds and general NMR principles.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent and diagnostic absorption bands for this compound are:
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
Aliphatic C-H Stretches: Sharp, medium-to-strong absorption bands appear in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long methylene and terminal methyl groups.
Ketone C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹. This is a characteristic absorption for a saturated aliphatic ketone.
Carboxylic Acid C=O Stretch: Another strong, sharp absorption band is expected around 1700-1715 cm⁻¹. This band may overlap with the ketone carbonyl stretch, potentially appearing as a single, broadened peak or as two distinct, closely spaced peaks.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Aliphatic Chain | C-H Stretch | 2850-2960 | Strong |
| Ketone | C=O Stretch | 1700-1725 | Strong |
| Carboxylic Acid | C=O Stretch | 1700-1715 | Strong |
Mass Spectrometry (MS) Based Approaches
Mass spectrometry (MS) is an indispensable analytical technique for the characterization and quantification of this compound. It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. While a specific EI-MS spectrum for this compound is not detailed in the available literature, the fragmentation pattern of the closely related 9-oxooctadecanoic acid can be used as a reference. tandfonline.com The fragmentation of these long-chain oxo-fatty acids is typically directed by the positions of the carbonyl groups.
Key expected fragments for this compound in EI-MS include:
Molecular Ion (M⁺): A peak corresponding to the intact molecule with one electron removed. For C₁₆H₃₀O₃, the molecular weight is 270.41 g/mol . nih.gov The molecular ion peak may be weak or absent due to the high energy of EI.
Alpha-Cleavage: Fragmentation of the C-C bonds adjacent to the ketone carbonyl group (C8-C9 and C9-C10 bonds) is a dominant pathway. This would lead to the formation of acylium ions.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. This can occur on both sides of the ketone.
Cleavage at the Carboxylic Acid: Loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da) from the molecular ion are also common fragmentation pathways for fatty acids.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. ESI-MS is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. nih.govresearchgate.net
In the analysis of oxo-fatty acids, negative ion mode ESI is often preferred due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable [M-H]⁻ ion. For this compound, the expected deprotonated molecule would be observed at an m/z of 269.2.
Tandem Mass Spectrometry (MS/MS) for Structure Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that allows for the structural elucidation of ions by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the [M-H]⁻ ion of this compound, generated by ESI, is selected and then subjected to collision-induced dissociation (CID).
The fragmentation of the [M-H]⁻ ion of oxo-fatty acids in MS/MS provides structurally informative fragments that can be used to pinpoint the location of the oxo group. The fragmentation patterns of unsaturated analogs, such as (7E)-9-oxohexadec-7-enoic acid, show a characteristic cleavage across the C-8/C-9 bond. researchgate.net For this compound, characteristic fragment ions would arise from cleavages of the carbon-carbon bonds alpha to the ketone group. The analysis of these fragment ions allows for the unambiguous identification of the positional isomer. Predicted LC-MS/MS spectra for this compound are available in public databases and can aid in its identification in complex biological samples. hmdb.ca
Interactive Data Table: Predicted MS/MS Fragments for this compound [M-H]⁻
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 269.2 | 251.2 | H₂O |
| 269.2 | 225.2 | CO₂ |
| 269.2 | 157.1 | C₈H₁₄O |
| 269.2 | 143.1 | C₇H₁₄O₂ |
Note: Predicted fragmentation is based on general fragmentation rules for fatty acids and data from analogous compounds.
Charge-Remote Fragmentations for Oxo-Position Localization
Mass spectrometry (MS) is a cornerstone in the structural elucidation of fatty acids. For oxo fatty acids like this compound, localizing the carbonyl (oxo) group along the aliphatic chain is a key challenge. Charge-remote fragmentation (CRF) is a specialized mass spectrometric technique that proves invaluable for this purpose.
In CRF, a high-energy collision induces fragmentation at locations along the fatty acid chain that are remote from the charged site (typically the carboxylate anion in negative ion mode). The fragmentation pattern is not directed by the charge but rather by the structure of the hydrocarbon chain itself. The presence of an oxo group creates a point of relative weakness, leading to characteristic cleavage on either side of the carbonyl group. This results in a distinctive pattern of fragment ions, allowing for the unambiguous assignment of the oxo group to the C-9 position. This technique is particularly powerful when analyzing derivatives that promote charge localization at one end of the molecule, thereby encouraging fragmentation along the chain.
Chromatographic Separation Methods
Due to the complexity of biological and environmental samples, chromatographic separation is a prerequisite for the accurate analysis of this compound. This ensures that the compound is isolated from other interfering substances before detection and quantification.
GC-MS is a robust and widely used technique for the analysis of fatty acids. nih.gov However, due to the low volatility and polar nature of this compound, derivatization is an essential step prior to analysis. gcms.cz
Derivatization: The carboxyl group is typically converted into a more volatile ester, most commonly a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. hmdb.cahmdb.ca The keto group can also be protected, for instance, through methoximation with methoxyamine hydrochloride, which prevents enolization and improves peak shape. gcms.cz Other derivatizing agents like pentafluorobenzyl (PFB) bromide can be used, which creates derivatives with excellent chromatographic properties and high sensitivity for detection by negative chemical ionization MS. nih.govresearchgate.net
Separation and Detection: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated from other compounds on a capillary column (e.g., HP-5MS). mdpi.com The separated components then enter the mass spectrometer, which provides both mass information for identification and signal intensity for quantification. nih.govnih.gov The Human Metabolome Database provides predicted GC-MS spectra for both non-derivatized and TMS-derivatized this compound, which can serve as a reference for identification. hmdb.ca
A typical GC-MS analysis involves a temperature-programmed oven to ensure the efficient separation of fatty acids with different chain lengths and degrees of saturation. plos.org
HPLC offers a powerful alternative to GC-MS, often without the need for derivatization. mdpi.com This is particularly advantageous for analyzing thermally sensitive molecules.
Separation: Reversed-phase HPLC, using columns like C18, is commonly employed. nih.govresearchgate.net The separation is achieved by using a gradient elution system, typically involving a mixture of an aqueous solvent (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsci-hub.se
Advanced Detectors:
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the most specific and sensitive detection method. nih.govnih.gov Electrospray ionization (ESI) is a common ionization source used for this purpose, often in negative ion mode for fatty acids. nih.govacs.org High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide highly accurate mass measurements, which greatly aids in the confident identification of this compound in complex mixtures. nih.govnih.govacs.org
Charged Aerosol Detector (CAD): HPLC can also be paired with a Charged Aerosol Detector (CAD). The CAD offers near-universal response for non-volatile analytes and does not depend on the chromophoric properties of the molecule, making it suitable for the direct analysis of fatty acids without derivatization. sci-hub.se It provides a response that is proportional to the mass of the analyte, which is beneficial for quantification. sci-hub.se
Thin-Layer Chromatography (TLC) is a valuable technique for the separation and preliminary identification of lipids, including oxo fatty acids. nih.govnih.gov It is often used as a preparative step to isolate lipid classes before further analysis by GC-MS or other methods. plos.orgresearchgate.net
In a typical TLC application, a lipid extract is spotted onto a silica (B1680970) gel plate. mdpi.comasm.org The plate is then developed in a solvent system, such as a mixture of hexane (B92381) and ethyl acetate. mdpi.com The different components of the mixture travel up the plate at different rates depending on their polarity, resulting in their separation. The separated spots can be visualized under UV light after spraying with a fluorescent dye like 2',7'-dichlorofluorescein. plos.org The band corresponding to oxo fatty acids can then be scraped from the plate, and the compound can be extracted for further, more detailed analysis. plos.org
When larger quantities of pure this compound are needed for structural confirmation or biological testing, preparative chromatography is employed. This can involve both preparative TLC and preparative HPLC.
Preparative TLC: As described above, TLC can be scaled up to separate larger amounts of material. asm.org The isolated fractions can then be collected for further purification or analysis. researchgate.net
Preparative HPLC: This technique uses larger columns and higher flow rates than analytical HPLC to isolate significant quantities of a target compound. google.com For instance, a preparative C18 column can be used with a mobile phase gradient to purify synthesized this compound, with the fractions monitored by a UV or MS detector. google.com
Quantitative Determination Techniques
Accurate quantification of this compound is crucial for understanding its role in biological systems. Mass spectrometry-based methods are the preferred choice due to their high sensitivity and specificity.
Isotope Dilution Mass Spectrometry: This is the gold standard for quantification. A known amount of a stable isotope-labeled internal standard (e.g., this compound containing deuterium (B1214612) or carbon-13) is added to the sample at the beginning of the extraction procedure. The ratio of the naturally occurring analyte to the labeled standard is measured by MS (either GC-MS or LC-MS). nih.gov This method corrects for any loss of analyte during sample preparation and analysis, providing highly accurate and precise quantification.
External and Internal Standard Calibration: When an isotopic standard is unavailable, quantification can be performed using an external calibration curve created from a certified reference standard of this compound. Alternatively, a structurally similar compound can be used as an internal standard to correct for variations in sample injection and instrument response. researchgate.net
Recent LC-HRMS methods have been developed for the simultaneous determination of a wide range of free fatty acids, including oxo fatty acids, in biological samples like plasma and yogurt. nih.govaua.gr These methods often involve a simple protein precipitation step followed by direct injection, allowing for high-throughput analysis. nih.gov The quantification is typically achieved by comparing the peak area of the analyte to that of an appropriate internal standard and a calibration curve.
Absolute Quantification Methods
Absolute quantification of this compound necessitates the use of certified reference standards and robust analytical techniques to achieve accurate and reproducible measurements. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for this purpose.
For GC-MS analysis, derivatization is a common and often necessary step to enhance the volatility and thermal stability of this compound. A frequent approach is the conversion of the carboxylic acid to its methyl ester. This chemical modification improves its chromatographic behavior, leading to better peak shape and sensitivity. Following derivatization, the compound is separated on a capillary column, such as a DB-5MS, and detected by a mass spectrometer. The retention index and the mass fragmentation pattern are key identifiers. For instance, the methyl ester of this compound has a calculated retention index of 1,745 on a DB-5MS column. The mass spectrometer provides a unique fragmentation pattern that serves as a fingerprint for the molecule, allowing for its unambiguous identification and quantification when compared against a standard.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative that often circumvents the need for derivatization. mdpi.com Reversed-phase chromatography is typically employed for separation, using columns like the ACQUITY HSS T3. nih.gov The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile) and water, often with an additive like formic acid to improve ionization. mdpi.comnih.gov Detection by tandem mass spectrometry, particularly in the negative ionization mode, is highly sensitive and selective for the deprotonated molecule [M-H]⁻. Multiple reaction monitoring (MRM) can be used to further enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. To correct for matrix effects and variations in sample preparation and instrument response, isotopically labeled internal standards, such as ¹³C-labeled this compound, are ideally used.
Table 1: Key Parameters in Absolute Quantification of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically required (e.g., methyl ester formation) | Often not required mdpi.com |
| Separation Column | e.g., DB-5MS capillary column | e.g., ACQUITY HSS T3, Halo C18 mdpi.comnih.gov |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), typically negative mode mdpi.com |
| Key Identifiers | Retention index, mass fragmentation pattern | Retention time, precursor and product ion m/z |
| Internal Standard | Isotopically labeled analogs recommended | Isotopically labeled analogs recommended |
Relative Profiling in Complex Biological Matrices
Relative profiling of this compound is essential for understanding its dynamic changes in various biological systems, such as in response to disease or environmental stimuli. This approach focuses on comparing the abundance of the compound across different sample groups rather than determining its exact concentration. Untargeted and targeted metabolomics and lipidomics studies frequently employ LC-MS and GC-MS for this purpose. nih.govijomeh.eu
In these studies, sample preparation is critical to effectively extract lipids and other metabolites from complex matrices like plasma, serum, or tissue. mdpi.comnih.gov A common method involves liquid-liquid extraction using a solvent mixture such as chloroform (B151607) and methanol to separate lipids from other cellular components. mdpi.com
The subsequent analysis by LC-MS or GC-MS generates large datasets that require sophisticated data processing and statistical analysis. nih.govnih.gov Normalization is a crucial step to correct for variations in sample amount and instrument response. One method involves dividing the intensity of each metabolite by the total ion count of that sample. nih.gov Multivariate statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are then used to identify significant differences in the metabolic profiles between sample groups. nih.govnih.gov These analyses can reveal changes in the relative abundance of this compound that may be associated with a particular physiological or pathological state. For example, studies have investigated the relative changes of this compound in the context of non-small cell lung cancer treatment and liver injury. nih.govnih.gov
Table 2: Methodologies for Relative Profiling of this compound in Biological Samples
| Step | Description | Common Techniques/Methods |
| Sample Preparation | Extraction of lipids from biological matrices. | Liquid-liquid extraction (e.g., chloroform/methanol) mdpi.com |
| Analytical Separation | Chromatographic separation of metabolites. | Reversed-phase Liquid Chromatography (LC) mdpi.comnih.gov or Gas Chromatography (GC) copernicus.org |
| Detection | Mass spectrometric detection of metabolites. | High-Resolution Mass Spectrometry (HRMS) mdpi.commdpi.com or Tandem Mass Spectrometry (MS/MS) nih.gov |
| Data Processing | Normalization and alignment of chromatographic peaks. | Normalization to total ion count nih.gov |
| Statistical Analysis | Identification of significant changes in metabolite levels. | Principal Component Analysis (PCA), Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) nih.govnih.gov |
Biological Activities and Mechanistic Studies Non Human and in Vitro
Molecular Target Interactions
Currently, there is no available scientific literature detailing the direct interaction of 9-Oxohexadecanoic acid with the molecular targets outlined below.
Peroxisome Proliferator-Activated Receptors (PPARs) Alpha and Gamma Agonism
No studies have been identified that investigate the potential for this compound to act as an agonist for either Peroxisome Proliferator-Activated Receptor Alpha (PPARα) or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Research on other, structurally related oxo-fatty acids has shown interactions with these receptors, but similar investigations have not been conducted for this compound.
For context, a related but distinct compound, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), a derivative of α-linolenic acid found in tomato extract, has been shown to activate PPARα in murine primary hepatocytes. researchgate.net This activation leads to the promotion of fatty acid metabolism. researchgate.net Another related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, also found in tomato, has been shown to induce PPARγ expression in adipose tissue, thereby regulating adipogenesis. researchgate.net
Dose-Dependent Activation
In the absence of studies demonstrating PPAR agonism by this compound, there is no data available on its potential dose-dependent activation of these receptors.
Regulation of PPAR Target Gene Expression
As there is no evidence to suggest that this compound activates PPARα or PPARγ, no studies have been performed to assess its impact on the expression of PPAR target genes. In studies with the related compound 9-oxo-OTA, its activation of PPARα was shown to induce the mRNA expression of PPARα target genes in murine hepatocytes. researchgate.net
Enzyme Modulation (e.g., Acetyl-CoA Carboxylase Inhibition by Related Compounds)
There is no scientific literature available that has investigated the effect of this compound on the activity of enzymes such as acetyl-CoA carboxylase. Inhibition of acetyl-CoA carboxylase is a known mechanism for the regulation of fatty acid synthesis and oxidation, but this has not been explored in the context of this compound.
Cellular Responses and Signaling Pathways
Specific cellular responses and the modulation of signaling pathways by this compound remain uninvestigated.
Effects on Adipogenesis in Cell Models
There are no published studies that have examined the effects of this compound on the process of adipogenesis in any cell model. Adipogenesis is a complex process of cell differentiation that is tightly regulated by transcription factors such as PPARγ. nih.gov While other fatty acids and their derivatives have been shown to influence adipogenesis, the role, if any, of this compound in this process is unknown.
For instance, studies on the related compound 9-hydroxyoctadecadienoic acid have shown that it stimulates adipogenesis. nih.gov However, it is crucial to note that these findings cannot be extrapolated to this compound without direct experimental evidence.
Data Tables
Modulatory Effects on Inflammation in Cell Culture Systems (e.g., Inhibition of Pro-inflammatory Mediators)
While direct studies on this compound are limited, research on structurally similar oxo-fatty acids demonstrates significant anti-inflammatory properties in vitro. These compounds have been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators in macrophage cell lines, which are crucial players in the inflammatory response.
A notable example is 8-oxo-9-octadecenoic acid (OOA), a related compound isolated from Undaria peterseniana. Studies using the RAW 264.7 macrophage cell line, stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection, revealed that OOA effectively suppresses inflammatory responses. tandfonline.comwikipedia.org OOA significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator, in a concentration-dependent manner. tandfonline.com Furthermore, it downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory cascade. tandfonline.com The anti-inflammatory effects of OOA extend to the reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). tandfonline.comwikipedia.org Mechanistically, OOA was found to inhibit two major pro-inflammatory signaling pathways:
Mitogen-activated protein kinase (MAPK) pathway : OOA suppressed the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). tandfonline.com
Nuclear factor-kappa B (NF-κB) pathway : OOA reduced the phosphorylation of IκB-α and the p50 subunit of NF-κB, which is critical for preventing the translocation of this transcription factor to the nucleus to initiate pro-inflammatory gene expression. tandfonline.comwikipedia.org
Similarly, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), another oxo-fatty acid derived from the halophyte Salicornia herbacea, has demonstrated potent anti-inflammatory activity in LPS-stimulated RAW 264.7 cells. wikipedia.org 13-KODE was shown to inhibit the nuclear translocation of NF-κB and suppress MAPK signaling, corroborating the mechanisms observed with OOA. wikipedia.org These findings collectively suggest that oxo-fatty acids, as a class, can exert significant anti-inflammatory effects by targeting fundamental signaling pathways that drive inflammation.
Table 1: Effects of Related Oxo-Fatty Acids on Inflammatory Mediators in Macrophage Cell Lines
| Compound | Cell Line | Key Findings | Signaling Pathway(s) Affected |
|---|---|---|---|
| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 | Reduced production of NO, TNF-α, IL-6; Downregulated iNOS and COX-2 expression. tandfonline.com | Inhibition of JNK, ERK, and NF-κB phosphorylation. tandfonline.com |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 | Suppressed NO secretion and iNOS gene expression. wikipedia.org | Inhibition of NF-κB nuclear translocation and MAPK signaling. wikipedia.org |
Influence on Lipid Metabolism in Cellular Contexts
Fatty acid metabolism is a central process in cellular function, encompassing both the breakdown of fatty acids to generate energy (catabolism) and their use as building blocks for complex lipids and signaling molecules (anabolism). nih.gov Fatty acid catabolism, primarily through beta-oxidation in the mitochondria, breaks down fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to produce ATP. nih.govgerli.com Anabolic pathways utilize fatty acids to synthesize essential molecules such as triglycerides for energy storage and phospholipids, which are fundamental components of all cellular membranes. nih.gov
While this compound is classified as a long-chain oxo-fatty acid involved in fatty acid metabolism, specific studies detailing its direct influence on the broader lipid profile within cellular contexts are not extensively documented in the available research. The metabolic fate of oxo-fatty acids involves various enzymatic processes. Generally, these oxidized fatty acids, or oxylipins, are bioactive metabolites that can be further transformed into other signaling molecules. biorxiv.org However, detailed information on whether this compound promotes or inhibits the synthesis of other lipid classes, such as phospholipids or triglycerides, or how it is specifically processed through catabolic pathways in vitro, remains an area requiring further investigation.
Antiproliferative Activity in Select Cancer Cell Lines (for related compounds)
The impact of fatty acids on cancer cell proliferation is an area of active research, with various studies indicating that certain fatty acids and their derivatives can exhibit antiproliferative effects. While chemotherapy often targets rapidly dividing cells, this can lead to severe side effects on normal tissues. nih.gov Consequently, there is interest in compounds like fatty acid derivatives that may offer more targeted activity. nih.gov
Studies on synthetic fatty acid amides have shown antiproliferative activity against several cancer cell lines. nih.gov For instance, a fatty methyl benzylamide derived from ricinoleic acid displayed potent growth inhibition and induced cell death in a human glioma (U251) cell line, which is known to be an aggressive central nervous system cancer. nih.gov This compound also showed activity against human ovarian cancer cells with a multiple drug-resistant phenotype (NCI-ADR/RES). nih.gov
The mechanism of action can vary. Lipophilic prodrugs of the chemotherapy agent arabinofuranosylcytosine (ara-C) have been synthesized using fatty acids to improve cellular uptake. nih.gov Structure-activity relationship studies revealed that ara-C derivatives with shorter acyl chains and a greater number of double bonds were more active against both parental and drug-resistant leukemic cell lines. nih.gov
Furthermore, the metabolic state of cancer cells plays a crucial role. Some cancers rely heavily on fatty acid oxidation (FAO) for energy. unlv.edunih.gov In such cases, inhibiting FAO can lead to significant cancer cell death. nih.gov Conversely, other studies have shown that specific fatty acids themselves can be cytotoxic to tumor cells. The modification of existing anticancer drugs with fatty acids is a strategy being explored to increase tissue selectivity and reduce toxicity. nih.gov
Table 2: Examples of Antiproliferative Activity of Fatty Acid Derivatives
| Compound Class | Cancer Cell Lines | Observed Effect |
|---|---|---|
| Synthetic fatty acid amides | Human glioma (U251), drug-resistant ovarian cancer (NCI-ADR/RES) | Growth inhibition and cell death. nih.gov |
| Fatty acid derivatives of ara-C | Murine leukemia (L1210), human ovarian cancer (A2780) | Increased activity in drug-resistant variants compared to the parent drug. nih.gov |
Roles in Inter-Species Communication and Ecology
Pheromonal Functions in Insects (for related compounds)
Fatty acids are fundamental precursors in the biosynthesis of a vast array of insect pheromones, which are chemical signals used for communication between members of the same species. mdpi.comyoutube.com Many insect pheromones, particularly in the order Lepidoptera (moths and butterflies), are fatty acid-derived molecules such as alcohols, aldehydes, and acetate esters. youtube.comresearchgate.net
The biosynthetic pathway typically begins with standard fatty acids like palmitic acid (16:0) and stearic acid (18:0). researchgate.net These precursors undergo a series of enzymatic modifications to create the species-specific pheromone blend. Key steps in this process include:
Desaturation : Specific desaturase enzymes introduce double bonds at precise locations in the fatty acid chain. mdpi.com
Chain-shortening : Acyl groups may be removed from the fatty acyl-CoA to achieve the correct chain length. researchgate.net
Reduction : Fatty acid reductases (FARs) convert the fatty acyl group into a fatty alcohol, a common pheromone component. mdpi.comwikipedia.org
Modification : Additional enzymes, such as oxidases and acetyltransferases, can modify the functional group to create aldehydes or acetate esters, respectively. mdpi.com
The high specificity of these enzymes, particularly the desaturases and FARs, is crucial for producing the unique chemical structures that ensure species-specific communication. mdpi.comwikipedia.org Therefore, while this compound itself may not be a direct pheromone, its underlying C16 fatty acid backbone is a primary building block for these vital signaling molecules in the insect world.
Influence on Plant Development (e.g., Pollen Tube Growth by related compounds)
Long-chain and very-long-chain fatty acids (VLCFAs) are essential molecules that play critical structural and physiological roles throughout plant development. oup.com They are integral components of cellular membranes, seed oil reserves, and the protective outer layers of plants, such as cuticle waxes and the outer coat of pollen grains. gerli.comnih.gov
In the context of plant reproduction, fatty acids are crucial for the development and function of pollen. The outer wall of the pollen grain, the exine, is built from precursors including long-chain fatty acids. nih.gov Lipids stored within the pollen grain serve as an energy source, which is mobilized during germination. nih.gov The fatty acids are broken down via β-oxidation to provide energy for the demanding process of pollen tube growth. nih.gov
Studies have shown that the composition of fatty acids changes significantly during pollen germination. For example, in olive pollen, the levels of palmitic and stearic acids increase during the first hours of germination. nih.gov Furthermore, VLCFAs have been identified as important for proper pollen tube growth. oup.com The synthesis of these fatty acids is catalyzed by a multi-enzyme complex, and mutations in genes encoding these enzymes can lead to defects in pollen development and, in some cases, male sterility, highlighting their indispensable role in the plant life cycle. frontiersin.org
Contribution to Soil Metabolite Profiles and Ecosystem Dynamics
The soil environment, particularly the area surrounding plant roots known as the rhizosphere, is a chemically complex and dynamic ecosystem. nih.gov This complexity is driven by the secretion of root exudates from plants and the metabolic activities of the vast and diverse soil microbial communities. nih.gov Fatty acids are a known component of this soil metabolome. nih.gov
Investigations in Animal Models (Non-Human)
While direct experimental studies on the biological activities of this compound in non-human animal models are not extensively documented in publicly available scientific literature, research on analogous long-chain oxo- and hydroxy-fatty acids provides valuable insights into the potential physiological roles of such compounds. These related molecules, often produced by the gut microbiota from dietary unsaturated fatty acids, have been shown to influence host metabolism and cellular signaling pathways.
Modulation of Fatty Acid Profiles in Host Organisms by Microbiota
The gut microbiome plays a crucial role in metabolizing dietary lipids into a diverse array of bioactive molecules, including various oxo- and hydroxy-fatty acids. This biotransformation can significantly alter the fatty acid profiles in the host, thereby influencing physiological processes. While specific studies detailing the direct modulation of host fatty acid profiles by this compound are scarce, research on similar microbial metabolites of linoleic acid offers a relevant framework.
Table 1: Microbial Metabolites of Linoleic Acid and Their Observed Effects in Animal Models
| Microbial Metabolite | Precursor | Key Observed Effect in Animal Models |
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Linoleic Acid | Ameliorates intestinal epithelial barrier impairment nih.govnih.gov. |
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | Linoleic Acid | Enhances energy expenditure and protects against diet-induced obesity nih.gov. |
This table presents findings on compounds structurally related to this compound to provide context on the bioactivity of microbially-derived oxo- and hydroxy-fatty acids.
Studies on Systemic Metabolic Parameters (e.g., in relation to chronic kidney disease models for related compounds)
A study on 10-oxo-12(Z)-octadecenoic acid (KetoA), a gut microbial metabolite of linoleic acid, revealed that its dietary intake in mice protected them from diet-induced obesity by enhancing energy expenditure nih.gov. Further investigation in obese and diabetic model mice (KK-Ay) showed that KetoA intake ameliorated obesity-associated metabolic disorders nih.gov. The mechanism of action was linked to the activation of the transient receptor potential vanilloid 1 (TRPV1), which in turn promoted the 'browning' of white adipose tissue, a process that increases energy expenditure nih.gov.
Another related microbial metabolite, 10-hydroxy-cis-12-octadecenoic acid (HYA), has been shown to ameliorate intestinal epithelial barrier impairment in mouse models of colitis nih.govnih.gov. While not directly a systemic metabolic parameter, intestinal barrier function is crucial for preventing the translocation of inflammatory molecules, which can contribute to systemic inflammation and metabolic disturbances characteristic of chronic diseases.
Although these findings are for compounds structurally similar to this compound, they highlight a plausible role for microbially-derived oxo-fatty acids in modulating host metabolic health. The relevance of these findings to the pathophysiology of CKD, where metabolic alterations are common, warrants further investigation.
Table 2: Effects of a Related Oxo-Fatty Acid on Metabolic Parameters in a Mouse Model
| Compound | Animal Model | Key Findings on Systemic Metabolic Parameters |
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | Diet-induced obese mice and KK-Ay mice | - Enhanced energy expenditure.- Protected against diet-induced obesity.- Ameliorated obesity-associated metabolic disorders. |
This table summarizes the metabolic effects of a compound analogous to this compound, as direct data for this compound is not available.
Structure Activity Relationship Sar Studies
Impact of Functional Group Position and Stereochemistry on Biological Activity
The position of the oxo (keto) group along the fatty acid chain is a critical determinant of biological activity. While 9-Oxohexadecanoic acid itself is achiral, the location of the carbonyl group at the C-9 position is not arbitrary for its biological function. Research on various oxo fatty acids demonstrates that even a slight shift in the keto group's position can lead to significant changes in biological efficacy and target specificity.
For instance, a study on saturated oxostearic acids (C18) revealed that the position of the oxo group significantly impacts their cell growth inhibitory potency. acs.orgnih.gov In this study, 6-oxostearic acid and 7-oxostearic acid exhibited the highest potency against human lung carcinoma A549 cells, suppressing key regulators of cell growth. acs.orgnih.gov This suggests that an optimal distance between the carboxylic acid head and the oxo group is necessary for potent activity.
In a different chemical context, research on oxoeicosanoid receptor 1 (OXER1) agonists showed that moving the 5-oxo group to the 4-position in a related derivative resulted in an inactive compound. researchgate.net This underscores the stringent structural requirements for ligand recognition and activation of some receptors. While direct comparative studies on a full range of positional isomers of saturated C16 oxo fatty acids are limited, the available evidence strongly indicates that the C-9 position of this compound is a key feature for its biological activities.
As this compound is achiral, stereochemistry is not a factor. However, it is worth noting that its metabolic precursor or product, 9-hydroxyhexadecanoic acid, is chiral. The stereochemistry of the hydroxyl group in hydroxy fatty acids is known to be crucial for their biological activity, which implies that the enzymatic reduction of this compound or the oxidation of 9-hydroxyhexadecanoic acid would be stereospecific processes within a biological system.
Influence of Alkyl Chain Length and Saturation on Efficacy
The length and degree of saturation of the alkyl chain are fundamental properties of fatty acids that profoundly influence their physical properties, metabolic fate, and biological activity. For this compound, the 16-carbon saturated chain is integral to its function.
Alkyl Chain Length: The length of the fatty acid chain affects its solubility, transport across cell membranes, and interaction with protein binding pockets. Studies on the ω-oxidation of fatty acid methyl esters by the enzyme system AlkBGT from Pseudomonas putida GPo1 have shown a clear dependence on chain length. The activity of the enzyme was significantly lower on methyl esters of fatty acids with a chain length shorter than eight carbons compared to methyl nonanoate (B1231133) (a C9 ester). asm.orgnih.gov This suggests that a certain minimum chain length is required for efficient enzymatic conversion. While this study focuses on ω-oxidation, it illustrates the general principle that enzyme-substrate interactions are sensitive to the alkyl chain length of fatty acids.
In the context of biological activity, studies on saturated fatty acids and PPARα transactivation have shown that effects are not uniform across different chain lengths. researchgate.net For example, lauric acid (C12:0) increased PPAR transactivation, while palmitic acid (C16:0) and stearic acid (C18:0) were inhibitory. researchgate.net This highlights that the C16 length of this compound is likely a key factor in determining which cellular pathways it modulates.
Saturation: The presence or absence of double bonds in the alkyl chain dramatically alters the three-dimensional structure of a fatty acid and its flexibility. Saturated fatty acids like this compound have a linear and flexible chain, while unsaturated fatty acids have kinks due to the cis or trans configuration of their double bonds.
Research on branched-chain fatty acids has shown that the introduction of a cis-Δ9 double bond significantly improved their anticancer activity. researchgate.net In contrast, studies on the antifungal activity of fatty acids have indicated that unsaturated fatty acids often have higher inhibitory action than saturated ones, partly because the double bonds create greater disruption in the fungal cell membrane. mdpi.com The saturation of the alkyl chain in this compound, therefore, has important implications for its biological targets and mechanism of action, likely favoring interactions with specific protein binding pockets rather than non-specific membrane disruption.
Comparative Analysis with Related Oxo and Hydroxy Fatty Acids
To understand the specific contribution of the oxo group to the biological activity of this compound, it is useful to compare its effects with those of its corresponding hydroxy fatty acid, 9-hydroxyhexadecanoic acid, as well as other related oxidized fatty acids. The conversion between oxo and hydroxy fatty acids is a common metabolic process, and these two classes of molecules can have distinct biological roles.
A study on the anti-allergic properties of C18 fatty acids provides a clear example of the differing activities of oxo and hydroxy derivatives. In that research, 12-hydroxystearic acid exhibited more potent anti-allergic activity compared to 12-oxostearic acid methyl ester. frontiersin.org This suggests that for certain biological endpoints, the hydroxyl group may be more effective than a ketone. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ketone group can only act as a hydrogen bond acceptor, leading to different interactions with biological targets.
Conversely, in other contexts, the oxo group is essential for activity. For instance, many electrophilic oxo-fatty acids exert their signaling effects through covalent Michael addition with nucleophilic residues on proteins, a reactivity that their corresponding hydroxy analogs lack. nih.gov
The co-existence of keto- and hydroxy-monounsaturated fatty acids has been reported in the marine diatom Skeletonema marinoi. researchgate.net This co-occurrence in a biological system suggests that both forms may have distinct or complementary physiological roles, or that they are in a state of metabolic equilibrium. The balance between this compound and 9-hydroxyhexadecanoic acid in a given tissue or cell type could therefore be a critical factor in regulating specific cellular processes.
The table below summarizes the comparative biological activities of representative oxo and hydroxy fatty acids.
| Compound | Class | Biological Activity | Reference |
| 12-Hydroxystearic acid | Hydroxy fatty acid | Potent anti-allergic activity | frontiersin.org |
| 12-Oxostearic acid methyl ester | Oxo fatty acid | Weaker anti-allergic activity | frontiersin.org |
| (7E)-9-Oxohexadec-7-enoic acid | Oxo fatty acid | Dual PPARα/γ agonist | nih.govresearchgate.netnih.gov |
| 9-Hydroxyhexadecanoic acid | Hydroxy fatty acid | Precursor/metabolite of this compound |
Computational and Modeling Approaches to SAR
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating the SAR of bioactive molecules like this compound. These approaches can predict how a molecule will interact with a protein target and identify the key structural features that determine its biological activity.
A notable example of the application of these methods is a study that used the structures of oxohexadecenoic acids isolated from Chaetoceros karianus, which are structurally related to this compound, to design a novel, selective PPARα agonist. nih.gov Through molecular modeling, the researchers designed an isoxazole (B147169) analogue that was predicted to bind favorably to the PPARα ligand-binding domain. nih.gov Subsequent synthesis and biological testing confirmed that the designed compound was indeed a selective PPARα agonist, demonstrating the predictive power of computational approaches in drug design based on natural product scaffolds. nih.gov
Molecular docking simulations have also been used to study the binding of various long-chain fatty acids to the CD36 receptor, a key protein in fatty acid transport and metabolism. acs.org Such studies can reveal the specific amino acid residues that interact with the fatty acid's carboxyl head and alkyl tail, and how the presence of an oxo group might influence this binding. For PPARγ, it has been shown through molecular modeling that oxo-fatty acids can covalently bind to a cysteine residue (Cys285) in the ligand-binding pocket, leading to receptor activation. jst.go.jp The position of the oxo group influences the flexibility of the fatty acid chain and its ability to orient correctly for this covalent modification. jst.go.jp
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not widely reported, QSAR studies on other series of oxo-containing compounds, such as N-(2-oxo-3-oxetanyl)amides, have successfully identified the structural features that are important for their inhibitory activity against specific enzymes. acs.org These models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent and selective compounds.
The table below provides an overview of computational approaches applied to oxo fatty acids and related compounds.
| Computational Method | Target/System | Key Findings | Reference |
| Molecular Modeling/Design | PPARα | Design of a selective PPARα agonist based on the structure of oxohexadecenoic acids. | nih.gov |
| Molecular Docking/Dynamics | CD36 Receptor | Simulation of the binding of long-chain fatty acids to the receptor. | acs.org |
| Molecular Modeling | PPARγ | Elucidation of the covalent binding mechanism of oxo-fatty acids to the ligand-binding pocket. | jst.go.jp |
| 3D-QSAR | NAAA Inhibitors | Development of a predictive model for the inhibitory activity of oxo-containing compounds. | acs.org |
Future Research Directions and Translational Potential Non Clinical
Elucidation of Novel Biological Pathways and Targets
While 9-Oxohexadecanoic acid is known to be involved in lipid metabolism, its specific roles in cellular signaling and other biological processes are not yet fully understood. hmdb.ca Future research is poised to uncover novel pathways and molecular targets modulated by this oxo fatty acid. Drawing parallels from other oxidized fatty acids, or oxylipins, which act as signaling molecules in both plants and animals, it is plausible that this compound participates in intricate signaling cascades. researchgate.net
In plants, oxylipins are crucial for defense responses against pathogens and pests. researchgate.net Research could investigate whether this compound acts as a signaling molecule in plant defense, potentially activating specific gene expression pathways leading to the production of protective compounds. Furthermore, the structural similarity of this compound to precursors of jasmonic acid, a key plant hormone, suggests a potential role in plant growth and development. researchgate.net
In mammalian systems, the exploration of its interactions with nuclear receptors, G-protein coupled receptors, and enzymes involved in inflammatory pathways could reveal novel therapeutic targets. The synthesis of novel ester conjugates of n-9 fatty acids has already shown promise in possessing antineoplastic properties, suggesting that derivatives of this compound could be explored for similar activities. nih.gov
Development of Bio-based Materials and Chemical Feedstocks
The global push for sustainable alternatives to petroleum-based products has highlighted the potential of renewable resources like fatty acids. This compound, with its functionalized carbon chain, is a promising precursor for the synthesis of novel biopolymers and chemical feedstocks. researchgate.netnih.gov
The ketone and carboxylic acid moieties can serve as reactive handles for polymerization reactions, leading to the creation of biodegradable polyesters and polyamides with unique properties. For instance, research has demonstrated the conversion of linoleic acid into 9-oxononanoic acid, a precursor for biopolymers. researchgate.netnih.gov A similar approach could be applied to produce dicarboxylic acids from this compound, which are valuable monomers for step-growth polymerization. The synthesis of dimethyl 2-tetradecylmalonate from methyl palmitate has been demonstrated as a pathway to creating bioplastics, indicating the potential of modified fatty acids in this field. nih.gov
Moreover, the carbon chain of this compound can be chemically modified to produce a range of specialty chemicals. These could include surfactants, lubricants, and plasticizers with improved biodegradability and reduced environmental impact.
Exploration in Agricultural and Environmental Biotechnology
The potential biological activities of this compound open up avenues for its application in agricultural and environmental biotechnology. Its role as a potential signaling molecule in plants suggests its use as a plant growth regulator or a biopesticide. researchgate.netnih.gov
Future research could focus on:
Plant Growth Regulation: Investigating the effect of exogenous application of this compound on crop yield, root development, and stress tolerance. researchgate.netahdb.org.uk The synthesis of N-(fatty acyl) O-aryloxyacetyl ethanolamines has shown improved plant growth stimulating activity, suggesting that derivatives of this compound could be explored for similar purposes. nih.gov
Biocontrol: Assessing its ability to induce plant defense mechanisms against pathogens and herbivores.
Phytoremediation: Exploring the potential of plants that naturally produce or are engineered to produce this compound to remediate contaminated soils, as some fatty acids and their derivatives can chelate heavy metals or promote the degradation of organic pollutants.
In the realm of environmental biotechnology, the biodegradability of materials derived from this compound makes them attractive for applications where environmental persistence is a concern.
Applications in Analytical Standard Development and Method Validation
Accurate and reliable quantification of this compound in various biological and industrial matrices is crucial for advancing research into its functions and applications. This necessitates the development of certified analytical standards and validated analytical methods. nih.govresearchgate.net
Currently, the analysis of fatty acids, including oxo fatty acids, often relies on techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS). nih.govnih.gov The validation of these methods according to established guidelines, such as those from the AOAC or ICH, is essential to ensure their accuracy, precision, linearity, and sensitivity. nih.govomicsonline.orgijnrd.org
Future efforts in this area should include:
Synthesis of High-Purity Standards: The chemical synthesis of highly pure this compound is a prerequisite for its use as a primary reference standard.
Development of Robust Analytical Methods: The optimization of extraction, derivatization (if necessary), and chromatographic separation techniques will be critical for achieving reliable measurements in complex samples. sigmaaldrich.comchromatographyonline.com The use of advanced techniques like UPLC-Q-TOF could provide high sensitivity and resolution for fatty acid analysis. researchgate.net
Inter-laboratory Validation: Conducting round-robin studies to establish the reproducibility and transferability of analytical methods across different laboratories.
The following table outlines key parameters for the validation of an analytical method for this compound:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from matrix components at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like pH, flow rate, temperature. |
This table provides typical acceptance criteria which may vary depending on the specific application and regulatory requirements.
Design of Next-Generation Biocatalysts for Oxo Fatty Acid Production
The sustainable and efficient production of this compound and other oxo fatty acids is a key enabler for their widespread application. Metabolic engineering and protein engineering offer powerful tools for the design of next-generation biocatalysts with enhanced activity, selectivity, and stability. nih.govnih.govsci-hub.se
Research in this area will likely focus on:
Engineering Lipoxygenases (LOXs): LOXs are key enzymes in the biosynthesis of oxylipins. nih.govsci-hub.semdpi.com Site-directed mutagenesis and directed evolution can be employed to alter the substrate specificity and regioselectivity of LOXs to favor the production of 9-hydroperoxy derivatives of fatty acids, which can then be converted to 9-oxo fatty acids. For example, the engineering of a lipoxygenase from Cyclocybe aegerita has shown enhanced activity towards longer chain polyunsaturated fatty acids. nih.gov
Metabolic Engineering of Microbial Hosts: The engineering of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, to overproduce this compound is a promising strategy. nih.gov This involves the introduction of heterologous genes encoding for the necessary biosynthetic enzymes and the optimization of metabolic fluxes to channel precursors towards the desired product. nih.govnih.gov
The following table summarizes examples of engineered biocatalysts with potential relevance for oxo fatty acid production:
| Biocatalyst | Engineering Strategy | Target Product(s) | Reference |
| Engineered 12-LOX from a microbial source | Structure-based engineering of a 15-LOX | 7S-epimer of maresin 1 | sci-hub.se |
| W330L variant of Cyclocybe aegerita LOX1 | Site-directed mutagenesis | Enhanced activity towards C20:3(ω-3) | nih.gov |
| V581 variant of Cyclocybe aegerita LOX1 | Site-directed mutagenesis | ~2.5-fold increased activity against C22:3(ω-3) | nih.gov |
| Recombinant E. coli expressing soybean lipoxygenase and watermelon hydroperoxide lyase | Co-expression of multiple enzymes | 3(Z)-hexenal and 12-oxododec-9-enoic acid | researchgate.net |
These advancements in biocatalyst design will be instrumental in unlocking the full potential of this compound as a versatile and sustainable chemical building block.
Q & A
What established synthesis protocols are recommended for 9-Oxohexadecanoic acid, and how do reaction parameters influence yield?
Basic
Synthesis typically involves oxidation of hexadecanoic acid derivatives. Controlled oxidation using catalysts like MnO₂ in continuous flow reactors under inert atmospheres enhances efficiency and purity. Reaction temperature (80–100°C) and solvent polarity (e.g., aqueous ethanol) are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
How can researchers validate the structural integrity of this compound post-synthesis?
Basic
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm carbonyl group placement (δ ~210 ppm in ¹³C NMR) and high-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) for purity assessment. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight (theoretical: 270.4 g/mol) .
What experimental design considerations are critical for studying this compound’s role in lipid signaling pathways?
Advanced
Use clustered data models to account for intra-experiment variability, such as repeated measurements in cell cultures. Employ mixed-effects models to differentiate between biological replicates and technical noise. Validate findings across multiple cell lines (e.g., HEK293 vs. RAW264.7) and include negative controls (e.g., fatty acid-free media) .
How can isotopic labeling resolve metabolic pathways involving this compound?
Advanced
Incorporate ¹³C-labeled this compound into in vitro models and track isotopic enrichment via liquid chromatography-tandem MS (LC-MS/MS). Pair with pathway inhibition (e.g., β-oxidation blockers) to identify enzymatic turnover rates. Normalize data against unlabeled controls to distinguish endogenous vs. exogenous metabolite pools .
What strategies address contradictions in reported pro-inflammatory effects of this compound?
Advanced
Conduct dose-response studies (0.1–100 µM) to identify concentration-dependent effects. Compare in vivo (murine models) and in vitro (primary macrophages) systems to contextualize bioavailability. Perform meta-analyses of existing datasets, adjusting for covariates like cell viability and endotoxin contamination .
How should researchers optimize storage conditions to preserve this compound stability?
Basic
Store under argon at −20°C in amber vials to prevent oxidation. Pre-dissolve in dimethyl sulfoxide (DMSO) for cell-based assays, ensuring aliquots are freeze-thawed ≤3 times. Monitor degradation via periodic HPLC analysis .
What computational approaches predict this compound’s interactions with lipid-binding proteins?
Advanced
Apply molecular docking (AutoDock Vina) to model binding affinities to receptors like PPAR-γ. Validate predictions with surface plasmon resonance (SPR) for kinetic analysis (ka/kd). Use molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
How do researchers differentiate this compound’s effects from structurally similar oxylipins?
Advanced
Leverage competitive binding assays with fluorescent probes (e.g., BODIPY-labeled analogs) and LC-MS/MS-based lipidomics to quantify substrate specificity. Pair with gene knockout models (e.g., COX-2−/−) to isolate pathway-specific activity .
What statistical methods are appropriate for analyzing time-series data in this compound exposure studies?
Advanced
Apply generalized additive models (GAMs) to non-linear responses (e.g., oscillatory gene expression). Use false discovery rate (FDR) correction (Benjamini-Hochberg) for multi-omics datasets. Validate with bootstrapping to estimate confidence intervals .
How can researchers mitigate batch-to-batch variability in this compound bioactivity assays?
Advanced
Standardize reagent sources (e.g., serum-free media) and pre-screen batches via LC-MS. Implement randomized block designs to distribute variability across experimental groups. Include internal reference compounds (e.g., known agonists/antagonists) for normalization .
Notes
- Methodological rigor : Prioritize peer-reviewed synthesis protocols and analytical validation over commercial data.
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, referencing safety data sheets for handling .
- Data transparency : Archive raw datasets in repositories like Figshare or Zenodo, aligning with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
